molecular formula C10H13NO B1321672 Chroman-6-ylmethylamine CAS No. 55746-21-9

Chroman-6-ylmethylamine

Cat. No. B1321672
CAS RN: 55746-21-9
M. Wt: 163.22 g/mol
InChI Key: IVHMTTRMDOTDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chroman-6-ylmethylamine is a structural motif found in various chemical compounds with potential biological activities. It is a part of the chroman family, which is a class of compounds characterized by the presence of a benzopyran nucleus. This structure is significant in medicinal chemistry due to its presence in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of chroman derivatives has been explored in several studies. For instance, the metabolites of 6-ethyl-3-(1H-tetrazol-5-yl)chromone, an antiallergic agent, and their analogues were synthesized to confirm their proposed structures and to evaluate their activity in biological assays . The synthesis involved the use of 13C NMR, mass spectrometry, and TLC to distinguish between isomeric compounds, highlighting the importance of these techniques in the synthesis and analysis of chroman derivatives.

Molecular Structure Analysis

The molecular structure of chroman derivatives can be complex and is often elucidated using advanced analytical techniques. For example, the molecular structures of ammonificins A and B, which are hydroxyethylamine chroman derivatives, were determined using NMR, mass spectrometry, and CD analyses . These methods are crucial for accurately determining the structure of chroman derivatives and their analogues.

Chemical Reactions Analysis

Chroman derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of new pharmacologically active compounds. The study of these reactions is vital for understanding the chemical behavior of chroman-6-ylmethylamine derivatives and for the design of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman derivatives are influenced by their molecular structure. For instance, dendritic two-photon absorbing chromophores containing a triphenylamine moiety exhibited large two-photon absorption cross sections, indicating their potential for applications in photonics . The crystal and molecular structure of a related compound, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, was determined by X-ray diffraction, revealing details about bond lengths and angles that contribute to the understanding of the physical properties of these compounds .

Scientific Research Applications

Anticancer and Antiepileptic Properties

Chroman derivatives have been explored for their potential in medical applications, particularly in anti-breast cancer and antiepileptic activities. A study demonstrated that certain chroman derivatives, specifically compound 6i, exhibited significant inhibitory effects on the growth of the human breast cancer cell line MCF-7. Moreover, some of these compounds displayed superior antiepileptic activity compared to reference drugs, without inducing neurotoxicity as per the rotarod test. This indicates the potential of these compounds as models for future research and drug development in combating breast cancer and epilepsy (Rawat & Verma, 2016).

Synthetic Methodologies

The synthesis of chroman derivatives like 2-[aminomethyl]chroman, which is a potent 5-hydroxytryptamine (5-HT1A) antagonist, has been documented. The stereospecific synthesis of these compounds was achieved through a series of chemical reactions, including the Mitsunobu reaction and ring-closing metathesis, providing a method to obtain these compounds in optically active form (Gross, 2003).

Environmental Applications

In the environmental sector, Chroman-6-ylmethylamine derivatives have been utilized in the removal of metals like Chromium (Cr) from wastewater. The use of flat sheet supported liquid membranes (FSSLMs) with organic extractant reagents such as Alamine 336 has been shown to effectively extract Cr(VI) from acidic media. This process was optimized based on various factors like pH, diluent type, and extractant concentration, achieving more than 99% extraction of Cr(VI) under certain conditions. This signifies the role of these compounds in environmental remediation and pollution control (Eyupoglu & Tutkun, 2011).

Chromatography and Analytical Techniques

Chroman-6-ylmethylamine derivatives have been employed in advancing chromatographic techniques. Single molecule spectroscopy (SMS) has been used to gain a molecular-scale understanding of chromatographic separations. This approach provides insights into the interactions at the molecular level, which can inform the optimization and development of chromatographic processes, crucial in pharmaceutical, environmental, and industrial applications (Kisley & Landes, 2014).

Neuroprotective Properties

Isoxazole substituted chromans have been investigated for their neuroprotective properties. These compounds were synthesized and evaluated for their ability to protect against oxidative stress-induced neuronal damage. The majority of these chroman analogues displayed significant neuroprotective activity with EC50 values below 1 μM, indicating their potential use in treating neurodegenerative disorders (Koufaki et al., 2011).

Safety And Hazards

Chroman-6-ylmethylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-dihydro-2H-chromen-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHMTTRMDOTDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594452
Record name 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-6-ylmethylamine

CAS RN

55746-21-9
Record name 3,4-Dihydro-2H-1-benzopyran-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55746-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.